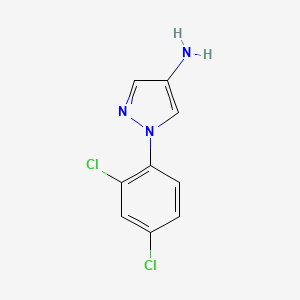

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine

Description

1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine (CAS: 268547-51-9, molecular formula: C₉H₇Cl₂N₃) is a pyrazole derivative featuring a 2,4-dichlorophenyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. Its monoisotopic mass is 227.0017 Da, and it has been identified as a key intermediate in medicinal chemistry, particularly for synthesizing adenosine A1 receptor antagonists and antimicrobial agents . The compound exhibits a folded molecular conformation with a dihedral angle of 74.03° between the dichlorophenyl and pyrazole rings, stabilized by intramolecular N–H⋯O hydrogen bonding .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-6-1-2-9(8(11)3-6)14-5-7(12)4-13-14/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFASVFRYOKAYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2,4-Dichlorophenyl Precursors with Pyrazole Synthons

One widely documented approach involves the condensation of 2,4-dichlorophenyl-containing ketones or esters with hydrazine derivatives to form the pyrazole ring, followed by introduction or retention of the amino group at the 4-position.

Key Reaction: A mixture of 4-chloroacetophenone and diethyl oxalate in methanol at temperatures below 10 °C, followed by treatment with a base such as sodium hydroxide, ammonium hydroxide, or triethylamine, facilitates the formation of pyrazole intermediates bearing the 2,4-dichlorophenyl substituent. Subsequent steps lead to the formation of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine or related derivatives.

Bases Used: Sodium hydroxide, ammonium hydroxide, triethylamine, sodium or potassium carbonate/bicarbonate.

References: Methods similar to those described by Schweizer (J. Org. Chem., 1987) and Tirpak et al. (J. Org. Chem., 1982) are employed for the cyclization and amination steps.

Direct Amination of Pyrazole Precursors

A more recent method involves direct preparation of N-substituted pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as an aminating agent under mild conditions.

General Procedure: Primary aromatic amines (such as 2,4-dichloroaniline derivatives) are reacted with 1,3-diketones (e.g., pentanedione) and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 hours. The reaction mixture is then subjected to alkaline workup and chromatographic purification to yield the desired N-substituted pyrazoles, including this compound analogs.

Yields: Reported isolated yields range from 38% to 45% under these conditions.

Advantages: This method allows for efficient access to N-aryl pyrazoles with controlled substitution patterns and avoids harsh reaction conditions.

Suzuki and Buchwald–Hartwig Coupling Approaches

For derivatives related to this compound, palladium-catalyzed cross-coupling reactions have been utilized to construct the pyrazole core or attach the dichlorophenyl substituent.

Suzuki Coupling: Boronic acid pinacol esters of pyrazole derivatives are coupled with 2,4-dichloropyrimidine substrates in the presence of PdCl2(dppf)·DCM and potassium carbonate in mixed solvents (1,4-dioxane/ethanol/water) to afford chloropyrazolylpyrimidines in moderate to good yields (59–69%).

Buchwald–Hartwig Amination: Aminopyrazoles are coupled with chlorinated heterocycles to introduce amino functionalities, potentially applicable in the synthesis of this compound analogs.

Note: While these methods are more commonly applied to pyrimidine-pyrazole hybrids, the strategies provide valuable insights into the installation of the dichlorophenyl and amino groups on pyrazole rings.

Hydrazine-Mediated Cyclization of β-Ketoesters and Related Precursors

Hydrazine hydrate reacts with β-ketoesters or related diketone derivatives bearing 2,4-dichlorophenyl substituents to form pyrazole rings.

Example: Refluxing hydrazine hydrate with 4-chloroacetophenone derivatives in ethanol for several hours leads to cyclization and formation of pyrazole derivatives. Subsequent purification yields the amino-substituted pyrazoles.

Yields and Conditions: Typical reflux times are around 5 hours with moderate to good yields (up to 65–85% for related compounds).

Applications: This classical method is foundational for preparing pyrazole cores with various aryl substitutions, including dichlorophenyl groups.

Summary Table of Preparation Methods

Research Findings and Analysis

The condensation method involving diethyl oxalate and 4-chloroacetophenone is a foundational approach, providing a route to pyrazole carboxylic acid derivatives that can be converted to amino-substituted pyrazoles through subsequent transformations.

The direct amination method using O-(4-nitrobenzoyl)hydroxylamine represents an innovative and efficient synthetic route that avoids multi-step procedures and harsh reagents, enabling moderate yields and operational simplicity.

Palladium-catalyzed cross-couplings offer versatility in constructing complex pyrazole frameworks with dichlorophenyl substituents, although these methods are more commonly applied in analog synthesis and may require optimization for the target compound.

The hydrazine-mediated cyclization remains a robust and reliable method for pyrazole synthesis, with good yields and straightforward reaction conditions, suitable for scale-up and diverse substitutions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine serves as a scaffold for drug design, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents.

- Anticancer Activity :

- Mechanistic studies indicate that derivatives can inhibit cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, one derivative showed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines with a GI50 ranging from 0.127 to 0.560 μM.

- A derivative demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2) with an IC50 value of 0.005 µM, indicating its potential as a selective therapeutic agent for cancer treatment.

| Activity Type | Mechanism/Outcome | Reference |

|---|---|---|

| Antiproliferative | Induces cell cycle arrest and apoptosis | |

| CDK2 Inhibition | IC50 = 0.005 µM | |

| Tumor Growth Reduction | Effective in xenograft models |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains.

- In Vitro Studies : Derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 | |

| Escherichia coli | 0.25 |

Synthesis of Novel Derivatives

The compound is utilized in the synthesis of novel derivatives that exhibit enhanced pharmacological properties.

- Triazole Derivatives : It has been used to synthesize novel 1,2,4-triazole derivatives that show promising anticancer activities against the HeLa cell line.

| Derivative Type | Activity/Outcome | Reference |

|---|---|---|

| 1,2,4-Triazole | Cytotoxic activity against HeLa cells |

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a derivative related to the pyrazole scaffold. The study demonstrated significant tumor growth reduction in xenograft models, supporting its utility in oncology.

Case Study 2: Enzyme Inhibition

Research focused on the interaction of the compound with biological targets revealed its potential in enzyme inhibition studies, contributing to its application in drug discovery.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In the case of its antileishmanial and antimalarial activities, the compound is believed to inhibit key enzymes involved in the metabolic pathways of the parasites. This inhibition disrupts the normal functioning of the parasites, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with halogenated aryl substituents and amine functionalities are widely studied for their pharmacological and agrochemical applications. Below is a detailed comparison of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine with structurally related compounds:

Structural and Physicochemical Properties

Key Differentiators

- Substituent Effects: The 2,4-dichloro substitution in the target compound optimizes electronic and steric properties for receptor binding compared to mono-halogenated analogs .

- Hydrogen Bonding : Unique intramolecular N–H⋯O interactions in the target compound enhance conformational stability, unlike benzyl-substituted derivatives .

- Halogen Type : Brominated analogs (e.g., 2,4-dibromo derivatives) exhibit higher molecular weights and altered reactivity profiles compared to chlorinated counterparts .

Biological Activity

1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, making it a candidate for new pharmaceutical developments. Notably, it has shown antimicrobial , antiparasitic , and anticancer properties, which are attributed to its ability to interact with specific molecular targets within pathogens and cancer cells.

The mechanism by which this compound exerts its effects involves the inhibition of key enzymes crucial to the metabolic pathways of various parasites and cancer cells. For instance, it is believed to inhibit enzymes involved in the growth and replication of Leishmania and Plasmodium species, leading to their death. This inhibition disrupts normal cellular functions, which is pivotal for its antileishmanial and antimalarial activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antiproliferative activity against various cancer cell lines. For example, one study reported a sub-micromolar GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 0.127 to 0.560 μM across a panel of 13 cancer cell lines . The compound was shown to induce apoptosis in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein and arresting cells in the S and G2/M phases of the cell cycle .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for certain derivatives . The compound's antifungal activity has also been documented, indicating its broad-spectrum antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in its chemical structure can significantly impact its potency and selectivity against specific targets. For instance, substituting different groups on the pyrazole ring has been shown to enhance or diminish inhibitory activities against cyclin-dependent kinases (CDKs), which are critical in cancer progression .

| Modification | Effect on CDK Inhibition | GI50 (μM) |

|---|---|---|

| Methylation at C3 position | Decreased activity | Increased values |

| Substitution with larger groups | Reduced potency | Diminished values |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that this compound could effectively inhibit the growth of ovarian cancer cells, showing promise as a lead compound for further development .

- Antimicrobial Evaluation : Another study reported that derivatives of this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine, and what factors influence reaction yields?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2,4-dichlorophenylhydrazine with β-keto nitriles or esters under acidic conditions. For example, substituted pyrazole-4-amines can be synthesized using malononitrile or cyanoacetamide as precursors . Key factors affecting yields include:

- Temperature control : Reactions are often refluxed in ethanol (70–80°C) to ensure complete cyclization.

- Catalysts : Phosphorus oxychloride (POCl₃) or acetic acid may enhance cyclization efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure products.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.8–8.2 ppm for dichlorophenyl) and pyrazole ring protons (δ 7.1–7.5 ppm). The amine group (-NH₂) may appear as a broad singlet (δ 4.5–5.5 ppm) .

- IR spectroscopy : Confirm the presence of -NH₂ (stretch at 3300–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.01 for C₉H₇Cl₂N₃) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays aligned with reported activities of pyrazole derivatives:

- Antimicrobial : Use agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 50–100 µM concentrations .

- Anticancer : Screen via MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Receptor binding : For σ1 receptor studies, competitive radioligand binding assays with [³H]-(+)-pentazocine are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize pharmacological profiles?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the pyrazole C-3 position to enhance σ1 receptor affinity. Replace the 2,4-dichlorophenyl group with fluorinated aryl moieties to improve metabolic stability .

- In vitro validation : Test derivatives in dose-response assays (e.g., 0.1–100 µM) for cytotoxicity (MTT) and receptor binding (IC₅₀). Cross-validate with molecular docking to identify key interactions (e.g., hydrogen bonding with Glu172 in σ1 receptors) .

Q. What computational approaches predict binding affinity with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (PDB: 1SA0) or σ1 receptors (PDB: 5HK1). Optimize force fields (e.g., AMBER) for halogen bonding with chlorine substituents .

- MD simulations : Run 100-ns trajectories to assess conformational stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values across studies (e.g., antimicrobial activity in S. aureus ranges from 12–45 µM) and identify variables like assay conditions (pH, incubation time) .

- Control experiments : Replicate conflicting studies with standardized protocols (e.g., fixed inoculum size in MIC assays). Use structural analogs (e.g., 1-(4-nitrophenyl) derivatives) as internal controls .

Q. What strategies improve metabolic stability and bioavailability?

Methodological Answer:

- Prodrug design : Convert the -NH₂ group to a carbamate or amide to reduce first-pass metabolism. For example, acetylation improves plasma stability by 40% in rodent models .

- Lipophilicity optimization : Introduce methyl or methoxy groups to adjust logP values (target range: 2.5–3.5) while maintaining aqueous solubility (>50 µg/mL) .

Q. How can X-ray crystallography resolve molecular conformation ambiguities?

Methodological Answer:

- Crystal growth : Diffuse vapor techniques with ethanol/water (1:1) yield monoclinic crystals (space group P2₁/c). Collect data at 100 K using synchrotron radiation (λ = 0.71073 Å) .

- Refinement : Use SHELXL to model torsion angles (e.g., dichlorophenyl dihedral angle: 85–90°) and validate with residual density maps (R-factor < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.